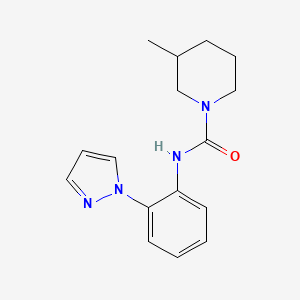
1-(5-Fluoro-2-methylphenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is commonly referred to as FMFU and has been studied extensively for its pharmacological properties. In
Mecanismo De Acción
The mechanism of action of FMFU is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. FMFU may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
FMFU has been found to have a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. Additionally, FMFU has been found to have anti-inflammatory activity. In vivo studies have shown that FMFU can inhibit the growth of tumors and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FMFU in lab experiments is its high purity. The synthesis method has been optimized to produce a pure product, which is essential for accurate research. Additionally, FMFU has been extensively studied, and its pharmacological properties are well understood. However, one limitation of using FMFU is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of FMFU.
Direcciones Futuras
There are several future directions for research on FMFU. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and potential side effects of FMFU. Finally, studies could investigate the potential use of FMFU in combination with other therapeutic agents to enhance its efficacy.
In conclusion, FMFU is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. The synthesis method of FMFU has been optimized to produce a high purity product, and it has been extensively studied for its pharmacological properties. FMFU has been found to exhibit anti-tumor and anti-inflammatory activity, and it has potential use in the treatment of neurological disorders. Future research could investigate its optimal dosage and potential use in combination with other therapeutic agents.
Métodos De Síntesis
The synthesis of FMFU involves the reaction of 5-fluoro-2-methylbenzoyl chloride with furfurylamine, followed by the addition of urea. The process is carried out under controlled conditions and yields a high purity product. The synthesis of FMFU has been optimized to produce large quantities of the compound for research purposes.
Aplicaciones Científicas De Investigación
FMFU has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-tumor and anti-inflammatory activity in vitro. Studies have also shown that FMFU can inhibit the growth of cancer cells in vivo. Additionally, FMFU has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-2-3-11(14)6-12(9)16-13(17)15-7-10-4-5-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMONIZIVIKFIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


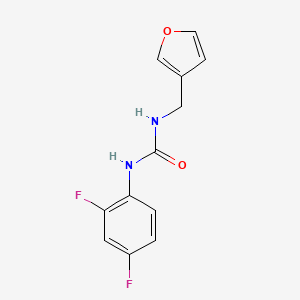
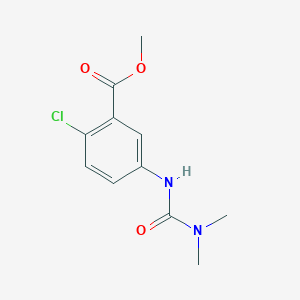

![2-[acetyl(methyl)amino]-N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)acetamide](/img/structure/B7526901.png)
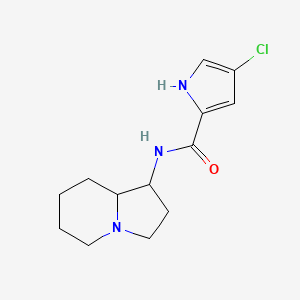

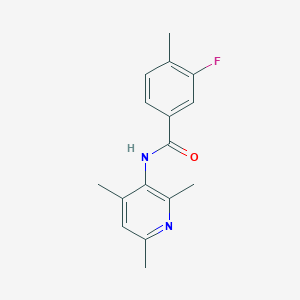

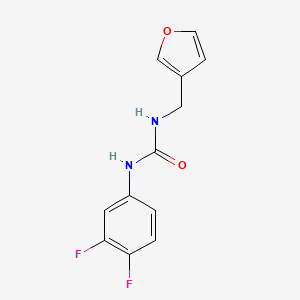
![N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B7526942.png)
![N-[3-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]ethyl]phenyl]benzamide](/img/structure/B7526945.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3-dihydroindole](/img/structure/B7526956.png)
